Didesoxirribonucleósidos de pirimidina

Pyrimidine 2',3'-dideoxyribonucleosides are a class of nucleoside analogs derived from pyrimidine, specifically 2',3'-dideoxycytidine (ddC) and 2',3'-dideoxyuridine (ddU). These compounds play significant roles in antiviral therapy due to their ability to interfere with viral DNA synthesis. In particular, ddC has been widely used as a therapeutic agent for HIV-1 infection, acting by incorporating into the growing viral DNA chain, leading to premature termination of the strand and inhibition of reverse transcriptase activity. The structure of 2',3'-dideoxyribonucleosides differs from that of normal deoxycytidine or deoxyuridine at the 2' and 3' positions, which prevents the formation of stable phosphodiester bonds with subsequent nucleotides, thereby creating chain termination points in viral DNA replication. These analogs are crucial for understanding mechanisms of antiviral drug action and for developing new strategies to combat viral infections.

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

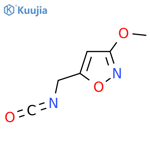

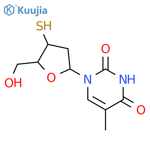

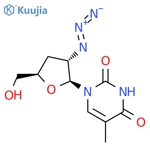

|

3’-Deoxy-3’-fluorothymidine-d3 | 1346523-18-9 | C10H13FN2O4 |

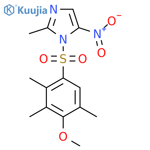

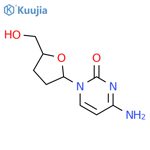

|

FEMA 2771 | 8016-38-4 | C27H28F3N5O3 |

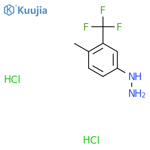

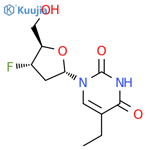

|

Uridine,2',3'-dideoxy-2',3'-difluoro- (9CI) | 127840-99-7 | C9H10F2N2O4 |

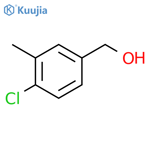

|

Thymidine, 3'-thio-(9CI) | 126862-95-1 | C10H14N2O4S |

|

Cytidine-2',3'-t2,2',3'-dideoxy-, (2'x,3'x)- (9CI) | 133525-08-3 | C9H13N3O3 |

|

2,4(1H,3H)-Pyrimidinedione,1-(2,3-dideoxy-3-fluoro-a-D-erythro-pentofuranosyl)-5-ethyl- | 120713-83-9 | C11H15FN2O4 |

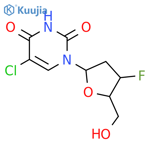

|

Raluridine | 119644-22-3 | C9H10ClFN2O4 |

|

Uridine,2'-azido-2',3'-dideoxy-5-methyl- (9CI) | 126543-51-9 | C10H13N5O4 |

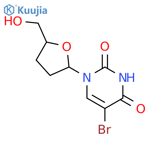

|

Uridine,5-bromo-2',3'-dideoxy- | 28616-93-5 | C9H11BrN2O4 |

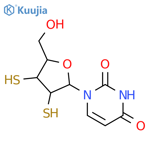

|

2’,3’-Dithiouridine | 156592-92-6 | C9H12N2O4S2 |

Literatura relevante

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

Proveedores recomendados

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados